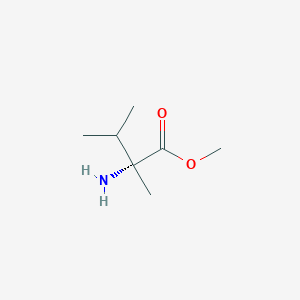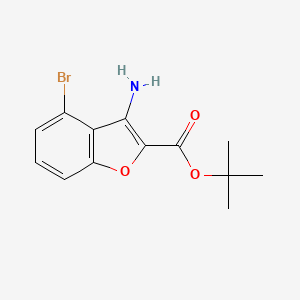
Tert-butyl 3-amino-4-bromo-1-benzofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-amino-4-bromo-1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a bromine atom attached to the benzofuran core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-bromo-1-benzofuran-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate starting materials such as 2-hydroxybenzaldehyde and bromoacetophenone.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines.
Bromination: The bromine atom is introduced via bromination reactions using bromine or N-bromosuccinimide (NBS).
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate acid catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Tert-butyl 3-amino-4-bromo-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Ammonia, amines, and other nucleophiles.
Ester Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Ester Hydrolysis: Carboxylic acid derivatives.
科学的研究の応用
Tert-butyl 3-amino-4-bromo-1-benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: The compound is used in the development of new materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of tert-butyl 3-amino-4-bromo-1-benzofuran-2-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, and proteins, leading to various biochemical effects. The exact pathways and molecular targets involved are subjects of ongoing research and may vary depending on the specific context of its use.
類似化合物との比較
Similar Compounds
Tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: Similar structure with an indazole core instead of a benzofuran core.
Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate: Contains a piperazine ring and a similar tert-butyl ester group.
Tert-butyl (4-bromobutyl)carbamate: Similar tert-butyl ester group and bromine atom but different core structure.
Uniqueness
Tert-butyl 3-amino-4-bromo-1-benzofuran-2-carboxylate is unique due to its specific combination of functional groups and the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C13H14BrNO3 |
|---|---|
分子量 |
312.16 g/mol |
IUPAC名 |
tert-butyl 3-amino-4-bromo-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(16)11-10(15)9-7(14)5-4-6-8(9)17-11/h4-6H,15H2,1-3H3 |
InChIキー |
RFPPUXPRRHVRIE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=C(C2=C(O1)C=CC=C2Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid](/img/structure/B13453704.png)

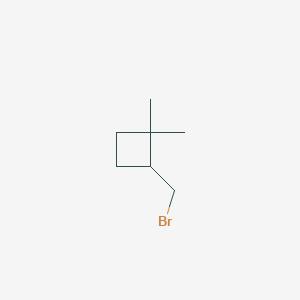
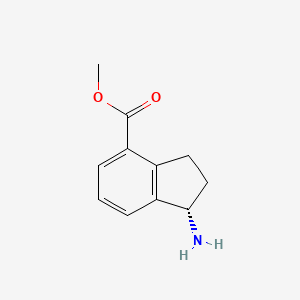
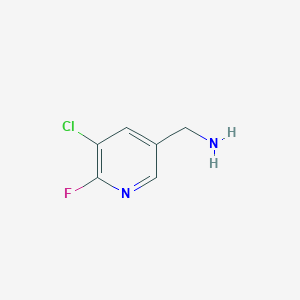
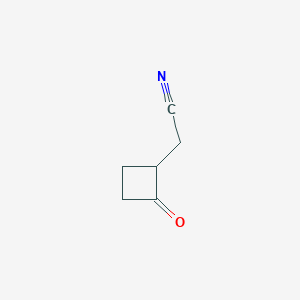
![2-(4,4-dimethylcyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13453749.png)
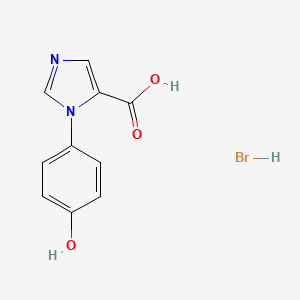
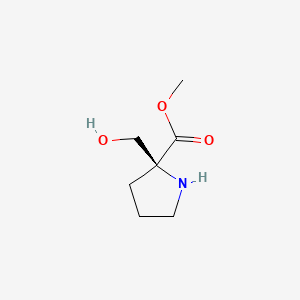
amine dihydrochloride](/img/structure/B13453770.png)
![2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid](/img/structure/B13453787.png)
amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
![N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide](/img/structure/B13453800.png)
